molecular formula C13H15NO B8794345 3,4,11,11A-tetrahydro-1H-pyrido[1,2-b]isoquinolin-6(2H)-one CAS No. 90329-77-4

3,4,11,11A-tetrahydro-1H-pyrido[1,2-b]isoquinolin-6(2H)-one

Cat. No. B8794345
Key on ui cas rn: 90329-77-4
M. Wt: 201.26 g/mol
InChI Key: RMDMKRJRSLNXRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06140322

Procedure details

To a solution of 1,3,4,6-tetrahydro-2H-benzo[b]quinolizin-6-one (4.02 g, 20.2 mmol) (M. A. Haimova, V. I. Ognyanov, and N. M. Mollov, Synthesis, 1980, 845) in ethanol (250 ml) and 2.5M hydrochloric acid (10 ml) was added 10% palladium-on-carbon (0.8 g) and the solution was shaken on a Parr Hydrogenator for 72 h. The catalyst was filtered off and the filtrate was concentrated to give an oil which was partitioned between ethyl acetate and dilute base. The dried (magnesium sulfate) organic phase was concentrated in vacuo and then placed on a high vacuum system to give the title compound as a white solid (3.8 g, 94%), m.p. 88-92° C.
Name
1,3,4,6-tetrahydro-2H-benzo[b]quinolizin-6-one
Quantity
4.02 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two
Quantity
0.8 g
Type
catalyst
Reaction Step Two
Quantity
250 mL
Type
solvent
Reaction Step Three
Yield
94%

Identifiers

REACTION_CXSMILES
[CH2:1]1[C:10]2[N:5]([C:6](=[O:15])[C:7]3[CH:14]=[CH:13][CH:12]=[CH:11][C:8]=3[CH:9]=2)[CH2:4][CH2:3][CH2:2]1.Cl>C(O)C.[Pd]>[CH2:1]1[CH:10]2[N:5]([C:6](=[O:15])[C:7]3[CH:14]=[CH:13][CH:12]=[CH:11][C:8]=3[CH2:9]2)[CH2:4][CH2:3][CH2:2]1

Inputs

Step One
Name
1,3,4,6-tetrahydro-2H-benzo[b]quinolizin-6-one
Quantity
4.02 g
Type
reactant
Smiles
C1CCCN2C(C3=C(C=C12)C=CC=C3)=O
Step Two
Name
Quantity
10 mL
Type
reactant
Smiles
Cl
Name
Quantity
0.8 g
Type
catalyst
Smiles
[Pd]
Step Three
Name
Quantity
250 mL
Type
solvent
Smiles
C(C)O

Conditions

Stirring
Type
CUSTOM
Details
the solution was shaken on a Parr Hydrogenator for 72 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The catalyst was filtered off
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated
CUSTOM
Type
CUSTOM
Details
to give an oil which
CUSTOM
Type
CUSTOM
Details
was partitioned between ethyl acetate
ADDITION
Type
ADDITION
Details
dilute base
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The dried (magnesium sulfate) organic phase
CONCENTRATION
Type
CONCENTRATION
Details
was concentrated in vacuo

Outcomes

Product
Details
Reaction Time
72 h
Name
Type
product
Smiles
C1CCCN2C(C3=C(CC12)C=CC=C3)=O
Measurements
Type Value Analysis
AMOUNT: MASS 3.8 g
YIELD: PERCENTYIELD 94%
YIELD: CALCULATEDPERCENTYIELD 93.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.